N-(4-acetylphenyl)-2-(2,4-dimethylphenyl)acetamide
CAS No.: 899731-61-4
Cat. No.: VC7605822
Molecular Formula: C18H19NO2
Molecular Weight: 281.355
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 899731-61-4 |
|---|---|
| Molecular Formula | C18H19NO2 |
| Molecular Weight | 281.355 |
| IUPAC Name | N-(4-acetylphenyl)-2-(2,4-dimethylphenyl)acetamide |
| Standard InChI | InChI=1S/C18H19NO2/c1-12-4-5-16(13(2)10-12)11-18(21)19-17-8-6-15(7-9-17)14(3)20/h4-10H,11H2,1-3H3,(H,19,21) |
| Standard InChI Key | VKKBAQGJDNDOQC-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)CC(=O)NC2=CC=C(C=C2)C(=O)C)C |
Introduction
N-(4-acetylphenyl)-2-(2,4-dimethylphenyl)acetamide is a synthetic organic compound belonging to the class of acetamides. It features a unique molecular structure that includes both an acetyl group and a dimethylphenyl moiety, making it of interest in various scientific fields such as medicinal chemistry and materials science.
Synthesis Methods
The synthesis of N-(4-acetylphenyl)-2-(2,4-dimethylphenyl)acetamide can be achieved through several chemical reactions involving acetylation and amide formation. These methods typically require controlled conditions to ensure high yield and purity.
-
Acetylation Reaction: This involves the reaction of an amine with an acetylating agent to form the acetamide group.
-
Amide Formation: This step involves the coupling of the acetylphenyl group with the dimethylphenyl moiety, often facilitated by catalysts or coupling reagents.
Chemical Stability and Reactivity
-
Stability: Generally stable under normal conditions but may decompose under extreme heat or in acidic/basic environments.
-
Reactivity: Reacts with various reagents to form derivatives, such as hydroxylated or saturated compounds under oxidation or reduction conditions, respectively.
Potential Applications
N-(4-acetylphenyl)-2-(2,4-dimethylphenyl)acetamide has potential applications in:
-
Medicinal Chemistry: Its unique structure makes it a candidate for drug development.
-
Materials Science: It can be used in the synthesis of materials with specific properties.
Research Findings
Research on this compound is ongoing, with studies focusing on its synthesis, chemical properties, and potential biological activities. The compound's interactions with biological systems are crucial for understanding its therapeutic potential.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume